6-fluoro-5-(trifluoromethyl)-1H-indole
Description
Properties
IUPAC Name |
6-fluoro-5-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-7-4-8-5(1-2-14-8)3-6(7)9(11,12)13/h1-4,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQOFVNWOKLANM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Fluoro 5 Trifluoromethyl 1h Indole and Its Analogues
Classical Indole (B1671886) Synthesis Adaptations
Traditional indole syntheses have been adapted to accommodate the electron-withdrawing nature of fluorine and trifluoromethyl substituents. These modifications are crucial for the successful construction of the indole core.
Modified Fischer Indole Synthesis for Fluorinated and Trifluoromethylated Phenylhydrazines
The Fischer indole synthesis, a robust method for indole formation, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.com For the synthesis of 6-fluoro-5-(trifluoromethyl)-1H-indole, the key precursor would be (4-fluoro-3-(trifluoromethyl)phenyl)hydrazine. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the indole ring. wikipedia.org
The presence of strong electron-withdrawing groups like fluorine and trifluoromethyl on the phenylhydrazine ring can hinder the reaction. youtube.com Therefore, modifications often include the use of stronger acids or higher reaction temperatures to facilitate the key rearrangement and cyclization steps. organic-chemistry.org Lewis acids such as zinc chloride, boron trifluoride, and polyphosphoric acid are commonly employed as catalysts. wikipedia.org
Table 1: Key Aspects of Modified Fischer Indole Synthesis
| Feature | Description |
|---|---|
| Starting Materials | (Substituted) Phenylhydrazine, Aldehyde or Ketone |
| Key Intermediate | Phenylhydrazone |
| Catalysts | Brønsted acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, BF₃) wikipedia.org |
| Challenges | Electron-withdrawing groups can impede the reaction. youtube.com |
| Modifications | Use of stronger acids, higher temperatures, or specialized catalysts. organic-chemistry.org |
Leimgruber-Batcho Indole Synthesis: Application to Fluorinated Nitro-Substituted Aromatic Precursors
The Leimgruber-Batcho indole synthesis has become a popular alternative to the Fischer method, particularly for industrial applications, due to its milder reaction conditions and the ready availability of starting materials. wikipedia.org This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative. wikipedia.org For the target compound, the starting material would be 1-fluoro-4-methyl-2-nitro-5-(trifluoromethyl)benzene. This is reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine (B122466) to form a nitroenamine. wikipedia.org The second step involves a reductive cyclization of the nitroenamine to afford the indole. wikipedia.org
Various reducing agents can be employed for the cyclization, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org This method is particularly well-suited for the synthesis of indoles with specific substitution patterns, as the regiochemistry is controlled by the starting o-nitrotoluene. clockss.org It has been successfully applied to the synthesis of 5-fluoro-6-substituted indoles. tsijournals.com
Table 2: Leimgruber-Batcho Indole Synthesis Overview
| Feature | Description |
|---|---|
| Starting Materials | o-Nitrotoluene derivative |
| Key Intermediate | Nitroenamine |
| Reagents (Step 1) | N,N-dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine wikipedia.org |
| Reagents (Step 2) | Reducing agents (e.g., Raney nickel/hydrazine, Pd/C, H₂) wikipedia.org |
| Advantages | Milder conditions, high yields, readily available starting materials. wikipedia.org |
Bischler-Möhlau Indole Synthesis and Related Dehydrative Cyclizations
The Bischler-Möhlau indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aniline (B41778) derivative to form a 2-aryl-indole. wikipedia.orgdrugfuture.com To synthesize a this compound analogue using this method, one would start with 4-fluoro-3-(trifluoromethyl)aniline (B1329471) and a suitable α-haloketone. The reaction proceeds through the formation of an α-arylaminoketone intermediate, which then undergoes an acid-catalyzed cyclization and dehydration. wikipedia.org
Historically, this method has been limited by harsh reaction conditions and often poor yields. wikipedia.org However, modern modifications, such as the use of microwave irradiation and catalysts like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), have improved its efficiency and scope. mdpi.com Notably, functional groups such as trifluoromethyl and fluoro are well-tolerated under these modified conditions. mdpi.com
Table 3: Bischler-Möhlau Indole Synthesis Characteristics
| Feature | Description |
|---|---|
| Starting Materials | α-Halo- or α-hydroxy-ketone, Aniline derivative |
| Key Intermediate | α-Arylaminoketone |
| Classical Conditions | High temperatures, excess aniline. wikipedia.org |
| Modern Modifications | Microwave irradiation, HFIP catalysis. mdpi.com |
| Advantages of Mods. | Milder conditions, improved yields, tolerance of various functional groups. mdpi.com |
Modern Approaches to Regioselective Functionalization
More recent synthetic strategies focus on the direct introduction of fluorine and trifluoromethyl groups onto a pre-formed indole scaffold, offering alternative and often more efficient routes to the desired products.
Direct C-H Trifluoromethylation Strategies for Indole Scaffolds (e.g., C2, C3 Positions)
Direct C-H trifluoromethylation has emerged as a powerful tool in organic synthesis. For indole scaffolds, this approach allows for the late-stage introduction of a trifluoromethyl group, which can be highly advantageous in drug discovery. While direct C-H trifluoromethylation at the C5 position of a 6-fluoroindole (B127801) is challenging, related methodologies provide insight into the reactivity of the indole nucleus.
For instance, a domino trifluoromethylation/cyclization strategy has been developed for the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent. organic-chemistry.org This method demonstrates the feasibility of incorporating a CF₃ group during the indole ring formation. The reaction conditions, including the choice of N-protecting group (e.g., tosyl or mesyl), are crucial for successful cyclization. organic-chemistry.org
Catalytic and Advanced Synthetic Protocols
Modern synthetic chemistry has introduced a variety of catalytic and advanced methods for the synthesis of fluorinated indoles, offering milder reaction conditions and greater functional group tolerance.
Transition metal catalysis has become a powerful tool for the synthesis of complex organic molecules, including fluorinated indoles.
Palladium-catalyzed reactions are particularly prominent. One approach involves the annulation of internal alkynes with 2-iodoaniline (B362364) derivatives to produce 2,3-disubstituted indoles. This method is applicable to a range of fluorine-containing alkynes. Another strategy is the dual C-H functionalization of indoles. For instance, fluorinated isocryptolepine analogues can be synthesized in a single step through a directed C-2 and C-3 dual C-H functionalization of indoles.
Rhodium-catalyzed reactions have been employed for the N-fluoroalkylation of indoles. This can be achieved through a transannulation approach starting from N-(per)fluoroalkylated 1,2,3-triazoles. Rhodium catalysts can also facilitate the enantio- and regioselective allylation of indoles with gem-difluorinated cyclopropanes.
Copper-catalyzed methods have been developed for the synthesis of fluorinated 2,2-disubstituted indolin-3-ones and for the direct C3 chalcogenylation of indoles. A domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF3 reagent is another effective strategy for synthesizing 2-(trifluoromethyl)indoles. organic-chemistry.orgnih.gov
The table below summarizes some transition metal-catalyzed reactions for the synthesis of fluorinated indoles.
| Metal Catalyst | Reaction Type | Substrates | Products |
| Palladium | Annulation | Fluorine-containing internal alkynes, 2-iodoaniline derivatives | 2,3-disubstituted indoles |
| Palladium | Dual C-H Functionalization | Indoles, fluorinated imidoyl chlorides | Fluorinated isocryptolepine analogues |
| Rhodium | Transannulation | N-(per)fluoroalkylated 1,2,3-triazoles | N-fluoroalkylated indoles |
| Rhodium | Allylation | Indoles, gem-difluorinated cyclopropanes | Fluoroallylated indoles |
| Copper | Domino Trifluoromethylation/Cyclization | 2-alkynylanilines, CuCF3 reagent | 2-(Trifluoromethyl)indoles organic-chemistry.orgnih.gov |
In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for the synthesis of fluorinated compounds to avoid the use of potentially toxic and expensive metals.
A notable metal-free approach for accessing a wide range of fluorinated indoles involves an oxidative-dearomatization-enabled strategy. This method assembles 2-trifluoromethyl NH-indole products from commercially available anilines and hexafluoroacetylacetone (B74370) in the presence of an organic oxidant. Furthermore, the direct Friedel-Crafts fluoroacetylation of indoles with fluorinated acetic acids can be achieved under catalyst- and additive-free conditions, with water as the only byproduct. researchgate.net
Organocatalysis has also emerged as a powerful tool. For instance, the enantioselective fluorocyclization of prochiral indoles can be catalyzed by cinchona alkaloids, using N-fluorobenzenesulfonimide as the electrophilic fluorine source.
Photoinduced and radical-mediated reactions offer mild and efficient pathways to trifluoromethylated indoles. Visible-light-induced radical cascade cyclization provides a catalyst-free approach to constructing trifluoromethylated heterocycles. researchgate.net For example, dihydropyrido[1,2-a]indolone skeletons can be synthesized from an indole substrate and a trifluoromethyl radical source, such as Umemoto's reagent, under light irradiation without the need for a photocatalyst or transition metal. researchgate.net
The direct C-2 trifluoromethylation of indoles can be achieved through a photoinduced method using sodium triflinate (CF3SO2Na, Langlois' reagent) under UV light irradiation in the absence of an external photoactivator. researchgate.net This process involves the in situ generation of the CF3 radical. researchgate.net Radical-mediated dearomatization of indoles with sulfinate reagents can also lead to the synthesis of fluorinated spirocyclic indolines.
A summary of these advanced synthetic protocols is provided in the table below.
| Methodology | Key Features | Reagents |
| Metal-Free Oxidative Dearomatization | Avoids transition metals | Anilines, hexafluoroacetylacetone, organic oxidant |
| Organocatalytic Fluorocyclization | Enantioselective | Prochiral indoles, cinchona alkaloids, N-fluorobenzenesulfonimide |
| Photoinduced Radical Cyclization | Catalyst-free, mild conditions | Indole substrates, Umemoto's reagent, visible light researchgate.net |
| Photoinduced C-2 Trifluoromethylation | No external photoactivator | Indoles, CF3SO2Na, UV light researchgate.net |
Practical Considerations in Synthetic Route Development and Optimization
The practical application of any synthetic route, particularly in an industrial setting, depends on several factors, including scalability, cost-effectiveness, and safety.
The scalability of synthetic routes for fluorinated indoles is a critical consideration for their potential use in pharmaceuticals and other applications. Many of the modern synthetic methods, such as the photoinduced C-2 trifluoromethylation of indoles using Langlois' reagent, have been shown to be amenable to gram-scale synthesis. researchgate.net Similarly, a protocol for the synthesis of trifluoromethyl(indolyl)phenylmethanols has been demonstrated on a large scale. nih.gov
Green Chemistry Principles in Fluorinated Indole Synthesis: Solvent Selection and Catalyst Reusability
The application of green chemistry principles to the synthesis of fluorinated indoles is an area of increasing focus, aimed at reducing environmental impact through judicious selection of solvents and the use of reusable catalysts.
Solvent Selection: Traditionally, the synthesis of indole derivatives has often relied on toxic organic solvents. However, recent methodologies have emphasized the use of more environmentally benign alternatives. A notable example is the development of a protocol for the synthesis of trifluoromethyl-indolyl-phenylethanols which utilizes water as the reaction medium. This approach not inly avoids the use of volatile organic compounds but also simplifies product purification, as the desired product is often insoluble in water and can be isolated by simple filtration.
Another green aspect is the move towards solvent-free reactions or reactions in low-melting mixtures. For instance, a Fischer indole synthesis has been reported to proceed efficiently in a low melting mixture of choline (B1196258) chloride and urea (B33335) (deep eutectic solvent), which is biodegradable and has low toxicity.
Catalyst Reusability: The development of recyclable catalytic systems is a cornerstone of green chemistry, minimizing waste and reducing costs. In the synthesis of fluorinated indoles and their derivatives, both heterogeneous and homogeneous catalysts with recyclable properties have been explored.
For example, a protocol for the synthesis of trifluoromethyl-indolyl-phenylethanols employs a catalytic system of K2CO3 and nBu4PBr in water, which can be recovered and reused. Similarly, magnetically recyclable catalysts, such as copper ferrite (B1171679) (CuFe2O4), have been effectively used for the synthesis of bis(indolyl)methanes. Although not specifically documented for this compound, these recyclable catalysts represent a significant advancement in the sustainable synthesis of the broader indole family. The key advantage of such catalysts is their straightforward separation from the reaction mixture, often by simple magnetic decantation, allowing for multiple reuse cycles without a significant loss of catalytic activity.
Furthermore, metal-free synthesis is a significant green chemistry approach. Several methods for the trifluoromethylation of indoles have been developed that avoid the use of heavy metals, instead utilizing reagents like CF3SO2Na under oxidative conditions. These metal-free conditions reduce the risk of toxic metal contamination in the final product and simplify purification processes.
Substrate Scope and Limitations in Trifluoromethylated Indole Synthesis
The synthesis of trifluoromethylated indoles is influenced by the electronic and steric properties of the substituents on the starting materials. Various synthetic methods have been developed to accommodate a range of functional groups, but limitations still exist.
The substrate scope for the trifluoromethylation of indoles is generally broad, tolerating both electron-donating and electron-withdrawing groups on the indole nucleus. For instance, in a copper-catalyzed 2-position-selective trifluoromethylation of heteroarenes, a variety of indole derivatives with substituents such as methyl, methoxy, acetyl, esters, and halogens at the 4-, 5-, and 6-positions were successfully converted to their 2-trifluoromethylated products in moderate to good yields.
Similarly, a metal-free oxidative trifluoromethylation of indoles using CF3SO2Na demonstrated good functional group tolerance. The reaction proceeded smoothly with indoles bearing methyl groups at various positions (C3, C4, C5, C6, C7) and with different halogen substituents (F, Cl, Br) at the C5 position.
Below are tables summarizing the substrate scope from representative studies on the synthesis of trifluoromethylated indole analogues.
| Indole Substituent | Position | Yield (%) |
|---|---|---|
| 4-Me | 4 | 75 |
| 4-OMe | 4 | 72 |
| 5-Ac | 5 | 65 |
| 5-CO2Me | 5 | 78 |
| 5-F | 5 | 82 |
| 5-Cl | 5 | 85 |
| 5-Br | 5 | 88 |
| 6-Me | 6 | 76 |
| 6-CO2Et | 6 | 70 |
| 6-F | 6 | 80 |
| 6-Cl | 6 | 83 |
| 6-Br | 6 | 86 |
| Indole Substituent | Position | Yield (%) |
|---|---|---|
| N-Me | 1 | 56 |
| 3-Me | 3 | 73 |
| 4-Me | 4 | 65 |
| 5-Me | 5 | 68 |
| 6-Me | 6 | 62 |
| 7-Me | 7 | 57 |
| 5-F | 5 | 64 |
| 5-Cl | 5 | 66 |
| 5-Br | 5 | 70 |
Limitations: Despite the broad substrate scope, certain limitations are noteworthy. Steric hindrance can significantly impact the efficiency of these reactions. For example, bulky substituents near the reaction center may lead to lower yields or require more forcing reaction conditions. In some cases, the regioselectivity of the trifluoromethylation can be an issue, particularly with unsymmetrically substituted indoles, potentially leading to a mixture of products that require challenging separation.
Furthermore, the electronic nature of the substituents can sometimes be a limiting factor. While many methods tolerate a wide range of electronic diversity, strongly electron-withdrawing or -donating groups can occasionally interfere with the reaction mechanism, leading to reduced yields or undesired side reactions. The specific reaction conditions, including the choice of catalyst, solvent, and trifluoromethylating agent, must often be carefully optimized for each specific substrate to achieve the desired outcome.
Chemical Reactivity and Transformation Studies of 6 Fluoro 5 Trifluoromethyl 1h Indole Derivatives
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System
Common electrophilic substitution reactions such as the Vilsmeier-Haack reaction (formylation), Mannich reaction (aminomethylation), nitration, and halogenation are expected to proceed at the C3 position. If the C3 position is blocked, substitution may occur at the C2 position, although this is generally less favored.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring. ijpcbs.comorganic-chemistry.org For 6-fluoro-5-(trifluoromethyl)-1H-indole, this reaction is anticipated to occur at the C3 position to yield this compound-3-carbaldehyde. The reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). ijpcbs.com
Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, and for indoles, this typically occurs at the C3 position. The reaction of this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine, in the presence of an acid catalyst would be expected to yield the corresponding 3-aminomethyl derivative.
Nitration: Nitration of the indole ring is a sensitive reaction that can lead to oxidation and polymerization, especially under harsh acidic conditions. For deactivated indoles, milder nitrating agents are preferred. The nitration of this compound is predicted to yield the 3-nitro derivative.
Halogenation: Halogenation of indoles is a common transformation. With electron-withdrawing groups present, the reaction may require a catalyst. For instance, bromination with N-bromosuccinimide (NBS) or chlorination with N-chlorosuccinimide (NCS) would likely afford the 3-halo-6-fluoro-5-(trifluoromethyl)-1H-indole. mdpi.com
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | This compound-3-carbaldehyde |
| Mannich | CH₂O, (CH₃)₂NH, H⁺ | (6-Fluoro-5-(trifluoromethyl)-1H-indol-3-yl)-N,N-dimethylmethanamine |
| Nitration | HNO₃, H₂SO₄ (mild conditions) | 6-Fluoro-3-nitro-5-(trifluoromethyl)-1H-indole |
| Halogenation (e.g., Bromination) | N-Bromosuccinimide (NBS) | 3-Bromo-6-fluoro-5-(trifluoromethyl)-1H-indole |
Nucleophilic Substitution Reactions Involving Fluorine and Trifluoromethyl Groups
Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of indole is generally challenging. However, the presence of strong electron-withdrawing groups like the trifluoromethyl group can facilitate such reactions. The trifluoromethyl group itself is highly resistant to nucleophilic attack due to the strong C-F bonds. Conversely, the fluorine atom at the C6 position is activated towards nucleophilic displacement by the electron-withdrawing trifluoromethyl group at the C5 position.
Reactions with strong nucleophiles, such as alkoxides, thiolates, or amines, under thermal or metal-catalyzed conditions, could potentially lead to the displacement of the C6-fluoro substituent. For example, reaction with sodium methoxide (B1231860) could yield 6-methoxy-5-(trifluoromethyl)-1H-indole.
Reactivity of the Trifluoromethyl Group at the 5-Position
The trifluoromethyl group is known for its high stability and is generally unreactive towards many chemical transformations. However, under certain harsh conditions, it can undergo reactions. Hydrolysis of a trifluoromethyl group to a carboxylic acid is a known transformation, though it typically requires strong acids or bases and high temperatures. acs.orgacs.orgrsc.orgnih.gov For this compound, such a reaction would be challenging due to the deactivating effect of the indole ring.
Another area of reactivity is C-H activation. While the trifluoromethyl group itself does not have C-H bonds, its strong electron-withdrawing nature can influence the reactivity of adjacent C-H bonds. In the case of this compound, this could potentially influence the reactivity of the C4-H bond. Rhodium-catalyzed C-H activation has been used for the trifluoromethylthiolation of indoles at the C2-position. acs.org
Chemical Transformations at the 6-Fluoro Position
The fluorine atom at the C6 position, being on an electron-deficient aromatic ring, is a potential site for nucleophilic aromatic substitution, as mentioned in section 3.2. The success of such a reaction would depend on the nucleophile's strength and the reaction conditions. For instance, reaction with ammonia (B1221849) or primary amines at high temperatures could potentially yield the corresponding 6-amino-5-(trifluoromethyl)-1H-indole derivatives.
Functional Group Interconversions and Derivatization Strategies of the Indole Nitrogen (N-H) and Carbon Positions
The electron-deficient nature of the this compound ring system makes it more resistant to oxidation compared to electron-rich indoles. researchgate.net Oxidation, when it occurs, can lead to the formation of oxindoles or isatins. nih.gov The specific outcome would depend on the oxidant and reaction conditions.
Reduction of the indole nucleus is also possible. Catalytic hydrogenation can reduce the pyrrole (B145914) ring to an indoline. The trifluoromethyl group is generally resistant to reduction, but under specific and harsh conditions, it can be reduced to a difluoromethyl or even a methyl group.
| Reaction Type | Potential Product | Notes |
|---|---|---|
| Oxidation | 6-Fluoro-5-(trifluoromethyl)indolin-2-one (Oxindole) | Requires specific oxidizing agents. nih.gov |
| Reduction (Pyrrole Ring) | 6-Fluoro-5-(trifluoromethyl)indoline | Achievable via catalytic hydrogenation. |
The C3 position of the indole ring, despite the deactivation of the benzene ring, remains nucleophilic and can participate in carbon-carbon bond-forming reactions. The Friedel-Crafts hydroxyalkylation, a reaction between an indole and an aldehyde or ketone, is a key method for C3-functionalization. nih.govacs.orgnih.govmdpi.commdpi.comacs.org In the case of this compound, the reaction with an aldehyde in the presence of a Lewis or Brønsted acid would be expected to yield a bis(indolyl)methane or, under carefully controlled conditions, the corresponding alcohol. The electron-withdrawing substituents would likely slow down the reaction rate compared to unsubstituted indole. nih.gov
Condensation reactions with 1,3-dicarbonyl compounds or other activated methylene (B1212753) compounds can also occur at the C3 position, leading to a variety of more complex heterocyclic structures.
Synthesis of Polycyclic and Complex Indole-Based Scaffolds
The unique electronic properties of the this compound core, characterized by the presence of two strong electron-withdrawing groups, make it an intriguing substrate for the construction of more complex, polycyclic indole-based scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their rigid structures and potential for diverse biological activities. Research in this area focuses on leveraging the reactivity of the indole ring and appended functional groups to forge new rings through various cyclization strategies. Key approaches include radical cascade cyclizations and multicomponent reactions, which allow for the efficient assembly of intricate molecular architectures from relatively simple precursors.
One of the prominent strategies for constructing polycyclic systems from indole derivatives is through visible-light-induced radical cascade cyclization. This method is particularly relevant for trifluoromethylated compounds and offers a pathway to synthesize complex heterocyclic structures under mild conditions. nih.gov While direct experimental data for this compound in this specific reaction is not extensively documented, the tolerance of similar reactions to a wide range of electron-withdrawing and electron-donating groups suggests its applicability. mdpi.com
A plausible synthetic route would involve the N-alkenylation of this compound, followed by a visible-light-promoted radical trifluoromethylation and subsequent intramolecular cyclization. The general mechanism for such a transformation is believed to initiate with the light-induced homolysis of a trifluoromethyl radical source, such as Umemoto's reagent. The generated trifluoromethyl radical then adds to the terminal alkene of the N-alkenyl indole derivative. The resulting radical intermediate undergoes an intramolecular cyclization by attacking the electron-rich indole core, leading to the formation of a new ring. A final oxidation and deprotonation step would then yield the polycyclic product. nih.gov
Table 1: Proposed Visible-Light-Induced Radical Cascade Cyclization of an N-Alkenyl-6-fluoro-5-(trifluoromethyl)-1H-indole Derivative
| Entry | N-Alkenyl Indole Substrate | Trifluoromethyl Source | Photocatalyst | Solvent | Yield (%) |
| 1 | N-(pent-4-en-1-yl)-6-fluoro-5-(trifluoromethyl)-1H-indole | Umemoto's Reagent | fac-Ir(ppy)₃ | CH₃CN | Est. 60-75 |
| 2 | N-(hex-5-en-1-yl)-6-fluoro-5-(trifluoromethyl)-1H-indole | CF₃I | Ru(bpy)₃Cl₂ | DMF | Est. 55-70 |
*Yields are estimated based on reported reactions with structurally similar substrates.
Another powerful approach for the synthesis of complex indole-fused heterocycles is the use of multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.
For derivatives of this compound, an MCR could be envisioned to construct indole-fused seven-membered heterocycles, such as indole-fused oxadiazepines or thiadiazepines. nih.gov A hypothetical MCR could involve the reaction of this compound, formaldehyde, and an amino hydrochloride. This assembly would likely proceed through the formation of an initial adduct between the indole, formaldehyde, and the amine, followed by an intramolecular cyclization to furnish the seven-membered ring system. The specific outcome could be further tailored by the introduction of additional reagents. For instance, the inclusion of sodium thiosulfate (B1220275) could direct the reaction towards the formation of an indole-fused thiadiazepine. nih.gov
The electron-deficient nature of the this compound ring system may influence the nucleophilicity of the indole nitrogen and the C3 position, which are often key reactive sites in such transformations. However, the versatility of MCRs and the ability to fine-tune reaction conditions provide a strong basis for their successful application.
Table 2: Proposed Multicomponent Reaction for the Synthesis of an Indole-Fused Oxadiazepine
| Entry | Indole Substrate | Amine Component | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | This compound | Glycine methyl ester hydrochloride | THF | 45 | 8-fluoro-9-(trifluoromethyl)-2,3,4,5-tetrahydro- nih.govnih.govrsc.orgoxadiazepino[2,3-a]indol-6(1H)-one | Est. 65-80 |
| 2 | This compound | 2-Aminoethanol hydrochloride | CH₃CN | 50 | 2-(8-fluoro-9-(trifluoromethyl)-1,2,3,4-tetrahydro- nih.govnih.govrsc.orgoxadiazepino[2,3-a]indol-6(1H)-yl)ethan-1-ol | Est. 60-75 |
*Yields are estimated based on reported reactions with structurally similar substrates.
Structural Elucidation and Advanced Spectroscopic Characterization Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Positional Assignment and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-fluoro-5-(trifluoromethyl)-1H-indole, a multi-nuclear NMR approach is employed.
Proton (¹H) NMR spectroscopy would provide crucial information about the number, location, and electronic environment of the hydrogen atoms in this compound. The expected spectrum would show distinct signals for the N-H proton of the indole (B1671886) ring, as well as the protons on the pyrrole (B145914) and benzene (B151609) rings. The chemical shifts (δ) and coupling constants (J) would be indicative of their positions relative to the electron-withdrawing fluorine and trifluoromethyl substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H1 (N-H) | Broad singlet | bs | - |
| H2 | Doublet of doublets | dd | JH2-H3, JH2-F |
| H3 | Doublet of doublets | dd | JH3-H2, JH3-F |
| H4 | Singlet | s | - |
Note: The predicted data is based on the analysis of similar fluorinated indole structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the attached functional groups. The presence of the fluorine and trifluoromethyl groups would cause significant downfield shifts for the carbons to which they are attached (C6 and C5, respectively), as well as characteristic splitting patterns due to C-F coupling.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | ~125 |
| C3 | ~103 |
| C3a | ~129 |
| C4 | ~120 |
| C5 | ~122 (quartet, JC-F) |
| C6 | ~158 (doublet, JC-F) |
| C7 | ~110 |
| C7a | ~135 |
Note: The predicted data is based on the analysis of similar fluorinated indole structures. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR is a powerful and highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals: one for the fluorine atom at the C6 position and another for the three equivalent fluorine atoms of the trifluoromethyl group at the C5 position. wikipedia.orgthermofisher.com The chemical shifts of these signals provide a clear indication of their electronic environments. wikipedia.org
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| C6-F | Singlet or doublet (due to H7 coupling) | s or d |
Note: The predicted data is based on the analysis of similar fluorinated indole structures. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₉H₅F₄N. Furthermore, analysis of the fragmentation pattern in the mass spectrum can offer valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.
Infrared (IR) Spectroscopy for Key Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibration of the indole ring, C-H stretching of the aromatic and pyrrole rings, C=C stretching of the aromatic system, and strong C-F stretching vibrations for both the aryl-fluorine and the trifluoromethyl group.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | 3400-3300 |
| Aromatic C-H Stretch | 3100-3000 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-F Stretch (Aryl-F) | 1250-1150 |
Note: The predicted data is based on the analysis of similar fluorinated indole structures. Actual experimental values may vary.
Theoretical and Computational Investigations into Electronic Structure and Reactivity
Density Functional Theory (DFT) Studies on the Electronic Structure and Energetics of Substituted Indoles
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. By calculating the electron density, DFT can provide valuable information about molecular structure, stability, and reactivity. For substituted indoles, DFT studies help elucidate the impact of various functional groups on the electronic environment of the indole (B1671886) ring.
In the case of 6-fluoro-5-(trifluoromethyl)-1H-indole, both the fluorine (F) and trifluoromethyl (CF₃) groups are strongly electron-withdrawing. DFT calculations performed on related fluorinated aromatic compounds demonstrate that these substituents significantly lower the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.orgirjweb.com The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. A lower HOMO energy indicates a reduced propensity for oxidation, while a lower LUMO energy suggests an increased susceptibility to nucleophilic attack.
The HOMO-LUMO energy gap is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A larger gap generally implies higher stability and lower reactivity. For this compound, the combined electron-withdrawing nature of the F and CF₃ groups is expected to result in a significant HOMO-LUMO gap, suggesting a relatively stable compound. This is consistent with findings for other indoles bearing electron-withdrawing substituents. researchgate.net
Table 1: Representative Calculated Electronic Properties of Substituted Indoles from DFT Studies (Note: These are illustrative values based on general findings for substituted indoles and are not specific experimental or calculated values for this compound.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1H-Indole | -5.5 to -5.8 | -0.1 to 0.2 | 5.4 to 6.0 |
| 5-Fluoro-1H-indole | -5.7 to -6.0 | -0.3 to 0.0 | 5.4 to 6.0 |
| 5-Nitro-1H-indole | -6.2 to -6.5 | -1.5 to -1.2 | 4.7 to 5.3 |
| Hypothesized this compound | -6.3 to -6.7 | -1.4 to -1.1 | 4.9 to 5.6 |
| Interactive Data Table |
Mechanistic Pathway Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of mechanistic pathways and the characterization of transient species like transition states. researchgate.net For electrophilic substitution reactions, which are characteristic of indoles, the presence of electron-withdrawing groups like F and CF₃ is known to decrease the reactivity of the aromatic ring. pageplace.de
For this compound, electrophilic attack is expected to be significantly disfavored on the benzene (B151609) ring due to the strong deactivating effects of the substituents. The pyrrole (B145914) ring, particularly the C3 position, remains the most probable site for electrophilic substitution, a general trend observed in indole chemistry. pageplace.de Computational studies on related systems would likely show a higher activation energy barrier for electrophilic substitution compared to unsubstituted indole, quantifying the deactivating effect of the F and CF₃ groups.
Analysis of Inductive and Resonance Effects of Fluorine and Trifluoromethyl Groups on Indole Aromaticity and Reactivity
The F and CF₃ groups influence the indole ring through a combination of inductive and resonance effects. The inductive effect (-I) is the withdrawal of electron density through the sigma bond network, while the resonance effect involves the delocalization of pi electrons.
The aromaticity of the indole ring system in this compound can be assessed computationally using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). HOMA values are based on the geometric criterion of bond length equalization in aromatic systems, with a value of 1 indicating a fully aromatic system. NICS values are based on the magnetic criterion of diatropic ring currents in aromatic systems, with negative values inside the ring indicating aromaticity.
For this compound, it is anticipated that the strong electron-withdrawing nature of the substituents would lead to some degree of bond length alternation, resulting in a slightly lower HOMA value for the benzene ring compared to unsubstituted indole. Similarly, the NICS values might be slightly less negative, indicating a partial reduction in aromaticity.
Table 2: Predicted Aromaticity Indices for the Benzene Ring of Substituted Indoles (Note: These are illustrative values based on general trends and are not specific calculated values for this compound.)
| Compound | HOMA | NICS(1) (ppm) |
| 1H-Indole | ~0.98 | ~ -10.5 |
| 5-Nitro-1H-indole | ~0.95 | ~ -9.8 |
| Hypothesized this compound | ~0.96 | ~ -10.0 |
| Interactive Data Table |
These electronic perturbations directly impact the reactivity. The reduced electron density on the benzene ring makes it less susceptible to electrophilic attack. The pyrrole ring, while also affected, generally remains the more reactive part of the molecule for such reactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations are particularly useful for understanding how it interacts with its environment, such as solvent molecules or biological macromolecules.
Conformational analysis of the trifluoromethyl group is of interest. While rotation around the C-CF₃ bond is generally facile, there can be preferred orientations due to steric and electronic interactions with the adjacent fluorine atom and the indole ring. Potential energy surface scans, a computational technique, can map the energy as a function of the dihedral angle of the CF₃ group, revealing the lowest energy conformations. researchgate.net
In the context of intermolecular interactions, the F and CF₃ groups can participate in non-covalent interactions that are distinct from those of unsubstituted indole. The fluorine atom can act as a weak hydrogen bond acceptor. nih.gov The CF₃ group, due to the polarization of the C-F bonds, can engage in dipole-dipole and other electrostatic interactions. MD simulations of this compound in a solvent like water would reveal the specific hydration patterns and the nature of the solute-solvent interactions. These simulations can also be used to calculate binding free energies with proteins, providing insights into its potential as a pharmacophore.
Applications of 6 Fluoro 5 Trifluoromethyl 1h Indole As a Chemical Building Block and Scaffold
Utilization in the Design and Synthesis of Complex Organic Molecules for Research Purposes
6-Fluoro-5-(trifluoromethyl)-1H-indole serves as a crucial starting material for the synthesis of a diverse range of complex organic molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of the fluorine and trifluoromethyl groups can enhance metabolic stability, lipophilicity, and binding affinity of the resulting molecules to biological targets.
While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the application of closely related fluorinated and trifluoromethylated indoles is widespread. For instance, various substituted indoles are pivotal intermediates in the synthesis of potent therapeutic agents. The commercial availability of derivatives such as 6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole-3-carbaldehyde underscores its utility as a precursor for further chemical transformations. This aldehyde functionality allows for a variety of reactions, including oxidations to carboxylic acids, reductions to alcohols, and participation in carbon-carbon bond-forming reactions to construct more elaborate structures.
The synthesis of complex heterocyclic systems often employs indole (B1671886) derivatives. For example, the synthesis of 5-[18F]Fluoro-α-methyl Tryptophan, a potential PET agent, highlights the importance of fluorinated indoles in the development of advanced medical imaging agents. thno.org The principles of such syntheses can be extended to derivatives of this compound for the creation of novel research tools and potential therapeutics.
Table 1: Examples of Complex Molecules Derived from Fluorinated Indoles
| Derivative Class | Potential Application | Synthetic Precursor |
| Tryptophan Analogs | PET Imaging Agents | Fluorinated Indole |
| Pyrido[4,3-b]indoles | Bioactive Scaffolds | Fluorinated Indole |
| Quinoxalinone Derivatives | Materials Science | 6-Fluoro-1H-indole |
Role in the Development of Novel Synthetic Methodologies and Reagents
The unique electronic nature of this compound and related compounds makes them interesting substrates for the development of new synthetic methods. The electron-deficient benzene (B151609) ring can influence the regioselectivity of electrophilic substitution reactions on the pyrrole (B145914) ring.
Novel methods for the synthesis of fluorinated and trifluoromethylated indoles are continuously being explored. For example, a patent describes a novel method for preparing 6-chloro-5-fluoroindole, a structurally related compound, for use in synthesizing anticancer and weight-reducing medicines. google.com Such advancements in synthetic routes for halogenated indoles are crucial for making these building blocks more accessible for research.
Furthermore, the development of practical synthetic methods for functionalized trifluoromethyl-pyrazoles, which are also important medicinal and agrochemical intermediates, showcases the broader interest in efficient syntheses of fluorine-containing heterocycles. enamine.net General strategies for halofluorination reactions are also being refined to create novel fluorinated building blocks. nih.gov While not directly employing this compound, these methodological advancements contribute to the toolkit available for manipulating and functionalizing such fluorinated heterocyclic systems.
Contribution to the Understanding of Structure-Reactivity Relationships in Fluorine-Containing Heterocycles
The study of this compound and its derivatives provides valuable insights into the structure-reactivity relationships of fluorine-containing heterocycles. The fluorine and trifluoromethyl groups are potent electron-withdrawing groups that significantly impact the electron density distribution within the indole ring system. This, in turn, affects the molecule's reactivity, pKa, and intermolecular interactions.
The presence of these electron-withdrawing groups deactivates the benzene portion of the indole towards electrophilic aromatic substitution, while potentially influencing the nucleophilicity of the pyrrole nitrogen and the reactivity of the C2 and C3 positions of the pyrrole ring. Understanding these electronic effects is crucial for predicting the outcome of chemical reactions and for designing molecules with specific properties. For instance, the trifluoromethyl group is known to enhance the reactivity and solubility of 6-(Trifluoromethyl)indole in various organic solvents, making it a valuable building block in medicinal chemistry and materials science. chemimpex.com The combined effect of both a fluorine and a trifluoromethyl group, as in this compound, is a subject of ongoing research interest.
Exploration in Material Science for Advanced Chemical Constructs with Unique Properties
Fluorinated organic compounds are of significant interest in materials science due to their unique electronic and physical properties. The incorporation of fluorine can enhance thermal stability, chemical resistance, and influence the optical and electronic characteristics of materials. 6-(Trifluoromethyl)indole, a closely related compound, is used in the creation of advanced materials such as polymers and coatings that require specific thermal and chemical resistance. chemimpex.com
The introduction of both fluorine and trifluoromethyl groups in this compound is expected to impart even more pronounced effects. These properties make it a candidate for incorporation into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. For example, a novel fluorinated derivative of 3-(indol-3-yl)quinoxalin-2-one has been synthesized with potential applications in the pharmaceutical, agricultural, materials, and electronics industries. researchgate.net This highlights the potential for developing advanced materials from fluorinated indole scaffolds.
Crystal Engineering and Supramolecular Chemistry Involving Fluorinated Indoles
Future Research Directions and Emerging Avenues
Exploration of Undiscovered Reactivity and Transformation Pathways
The electronic nature of 6-fluoro-5-(trifluoromethyl)-1H-indole suggests that its reactivity may differ significantly from that of unsubstituted indole. The electron-deficient benzene (B151609) ring is likely less susceptible to electrophilic aromatic substitution, while the pyrrole (B145914) ring's reactivity is also modulated. Future research should systematically explore its behavior in a wide range of transformations. This includes investigating novel cycloaddition reactions, dearomatization processes to create valuable spirocyclic structures, and selective functionalization at the C2, C3, and N-H positions. bohrium.comresearchgate.net The selective activation and functionalization of C-F bonds could also open up new synthetic pathways. rsc.org
Advanced Computational Studies for Predictive Synthesis and Reactivity Design
Computational chemistry offers a powerful tool for predicting the behavior of molecules and guiding experimental work. Density Functional Theory (DFT) and other advanced computational methods can be employed to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of this compound. researchgate.net These studies can predict the most likely sites for electrophilic and nucleophilic attack, calculate the activation energies for potential reactions, and simulate spectroscopic properties. Such predictive power can accelerate the discovery of new reactions and help in designing derivatives with tailored electronic and optical properties.
| Computational Method | Predicted Property | Application/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies | Predicting stability and electronic transitions |
| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identifying sites for electrophilic/nucleophilic attack |
| Time-Dependent DFT (TD-DFT) | UV-Vis and fluorescence spectra | Guiding development for sensing or materials applications. nih.gov |
| Transition State Theory | Reaction energy barriers | Elucidating reaction mechanisms and predicting feasibility |
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Exploration
Flow chemistry has emerged as a transformative technology for chemical synthesis, offering enhanced safety, scalability, and efficiency compared to traditional batch processing. mdpi.comuc.pt Applying continuous flow methods to the synthesis of this compound and its derivatives would enable rapid reaction optimization and the creation of large compound libraries. vapourtec.com Integrating automated synthesis platforms with high-throughput screening could dramatically accelerate the discovery of new molecules with desirable properties, moving beyond laborious one-at-a-time synthesis and testing.
Investigation of Fluorinated Indole Scaffolds in Areas Beyond Traditional Medicinal Chemistry, such as Catalysis or Sensing
While fluorinated indoles are prominent in medicinal chemistry, their unique properties are ripe for exploration in other fields. The indole N-H group can act as a hydrogen-bond donor, a feature that has been exploited in the design of chemosensors for anions like fluoride. spectroscopyonline.comnih.gov The specific electronic and photophysical properties of this compound could be harnessed to create highly selective and sensitive fluorescent probes or colorimetric sensors. Furthermore, its electron-deficient nature could make it a useful ligand or building block in the design of novel organocatalysts or materials for organic electronics.
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Elucidation
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions involving this compound is a promising research avenue. Techniques such as rapid-scan FT-IR, process NMR, and Raman spectroscopy can provide detailed kinetic and structural information on reactive intermediates and transition states. This data is invaluable for validating computational models and gaining a fundamental understanding of the compound's reactivity. The inherent fluorescence of many indole derivatives could also be used as a probe to monitor reaction progress or study binding events. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 6-fluoro-5-(trifluoromethyl)-1H-indole?
- Methodological Answer : Fluorinated indoles are typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, trifluoromethyl groups can be introduced using CuI-catalyzed reactions with fluorinated alkynes or aryl halides. A mixed solvent system (e.g., PEG-400/DMF) enhances solubility, and purification is achieved via column chromatography (70:30 ethyl acetate/hexane) . For 5-trifluoromethyl indoles, brominated intermediates (e.g., 7-bromo-5-(trifluoromethyl)-1H-indole) are common precursors, with yields optimized by controlling stoichiometry and reaction time .
Q. How is the purity and structural confirmation of this compound validated?
- Methodological Answer : Structural characterization relies on multinuclear NMR (¹H, ¹³C, and ¹⁹F) to resolve fluorine and carbon environments. For instance, ¹⁹F NMR chemical shifts near -60 to -70 ppm confirm trifluoromethyl groups, while ¹H NMR detects indole protons (δ 6.5–8.0 ppm). High-resolution mass spectrometry (HRMS) verifies molecular ions (e.g., [M+H]⁺), and thin-layer chromatography (TLC) monitors reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Methodological Answer : Reaction optimization involves screening catalysts (e.g., CuI, I₂), solvents (MeCN, DMF), and temperatures. For example, iodine catalysis at 40°C in MeCN achieves 98% yield in electrophilic substitutions (Table 1, ). Kinetic studies using TLC or HPLC help identify side products, while solvent polarity adjustments (e.g., PEG-400) improve regioselectivity for fluorine substitution .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated indoles?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals) are addressed via 2D NMR (COSY, HSQC) or computational modeling (DFT calculations). X-ray crystallography using SHELX software provides unambiguous structural validation, particularly for resolving fluorine positional isomers . For example, SHELXL refines high-resolution crystal structures to confirm substituent positions .
Q. How does the electron-withdrawing effect of fluorine and trifluoromethyl groups influence reactivity in cross-coupling reactions?
- Methodological Answer : Fluorine and CF₃ groups deactivate the indole ring, requiring palladium catalysts with strong oxidative addition capabilities (e.g., Pd(PPh₃)₄). Microwave-assisted Suzuki-Miyaura coupling accelerates reactions with aryl boronic acids, while steric effects are mitigated using bulky ligands (e.g., XPhos) . Kinetic isotope effects (KIEs) or Hammett plots quantify electronic impacts on reaction rates.
Q. What computational tools predict the biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential, while molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzyme active sites). ADMET predictions (SwissADME) evaluate pharmacokinetic properties, guiding structural modifications for improved bioavailability .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for fluorinated indoles?
- Methodological Answer : Yield variations often stem from trace moisture (degrading CuI catalysts) or oxygen sensitivity. Rigorous inert atmosphere protocols (glovebox, Schlenk line) and catalyst pre-activation (e.g., with ascorbic acid) improve reproducibility. Comparative studies using alternative solvents (THF vs. DMF) isolate solvent effects .
Research Workflow Integration
Q. How to integrate this compound into high-throughput screening pipelines?
- Methodological Answer : Automated liquid handlers prepare compound libraries in microtiter plates. LC-MS/MS with electrospray ionization (ESI) ensures rapid purity assessment. For crystallography, robotic sample changers (e.g., Bruker D8 QUEST) enable high-throughput data collection, with SHELXE processing diffraction data for structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
